molecular formula C18H16N2OS B11680584 N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11680584
M. Wt: 308.4 g/mol
InChI Key: MJRAPOAULGHSCX-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of naphthalen-1-yl ethylidene and thiophen-2-yl acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ethylidene ketone derivatives, while reduction may yield naphthalen-1-yl ethylidene alcohol derivatives.

Scientific Research Applications

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl ethylidene derivatives: These compounds share the naphthalene ring structure and may have similar chemical properties.

    Thiophen-2-yl acetohydrazide derivatives: These compounds share the thiophene ring structure and may have similar biological activities.

Uniqueness

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the combination of the naphthalene and thiophene rings, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H16N2OS/c1-13(19-20-18(21)12-15-8-5-11-22-15)16-10-4-7-14-6-2-3-9-17(14)16/h2-11H,12H2,1H3,(H,20,21)/b19-13+

InChI Key

MJRAPOAULGHSCX-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.